Methyl 3-amino-3-(pyridin-3-YL)propanoate
Overview
Description
Methyl 3-amino-3-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of propanoic acid, featuring an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-(pyridin-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 3-aminopyridine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Methyl 3-amino-3-(pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to form hydrogen bonds and π-π interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(pyridin-2-yl)propanoate
- Methyl 3-amino-3-(pyridin-4-yl)propanoate
- Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Uniqueness
Methyl 3-amino-3-(pyridin-3-yl)propanoate is unique due to the position of the amino group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-3-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXGVJAVPWMYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466836 | |
Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129042-89-3 | |
Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride facilitate the analysis of metal ions?
A1: this compound dihydrochloride (MAPP) acts as an ion-pairing reagent in capillary electrophoresis. [] It forms complexes with metal ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+. These complexes, in conjunction with pyridine as a detectable counter-ion, allow for indirect UV detection at 254 nm. This method enables the separation and quantification of these metal ions in various samples. []
Q2: What types of samples were analyzed using MAPP in the study?
A2: The study successfully employed MAPP for the qualitative and quantitative analysis of metal ions in pharmaceutical vitamin preparations and various water samples. [] This highlights the versatility of this method for analyzing metal content in different matrices.
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